

# Physical and chemical properties of 3-Hydroxy-2-methylbenzaldehyde

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## Compound of Interest

Compound Name: 3-Hydroxy-2-methylbenzaldehyde

Cat. No.: B113236

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## An In-depth Technical Guide to 3-Hydroxy-2-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**3-Hydroxy-2-methylbenzaldehyde**, with the CAS number 90111-15-2, is an aromatic organic compound that belongs to the family of hydroxybenzaldehydes.<sup>[1][2]</sup> Its structure, featuring a hydroxyl, a methyl, and an aldehyde group on a benzene ring, makes it a molecule of interest in various chemical and pharmaceutical research areas. The interplay of these functional groups provides a unique electronic and steric environment, rendering it a versatile building block for the synthesis of more complex molecules, including Schiff bases and other heterocyclic compounds with potential biological activities. This guide provides a comprehensive overview of its physical and chemical properties, a plausible experimental protocol for its synthesis, and a proposed workflow for its biological evaluation.

### Physical and Chemical Properties

While experimental data for **3-Hydroxy-2-methylbenzaldehyde** is not extensively available in public literature, a combination of predicted data and information on its isomers allows for a reliable characterization.

## General and Physical Properties

The fundamental identifiers and physical properties of **3-Hydroxy-2-methylbenzaldehyde** are summarized in the table below. The appearance is noted as a white to yellow solid.<sup>[3]</sup>

Property	Value	Reference
IUPAC Name	3-hydroxy-2-methylbenzaldehyde	[1]
CAS Number	90111-15-2	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> O <sub>2</sub>	[1][4]
Molecular Weight	136.15 g/mol	[1][2]
Appearance	White to yellow solid	[3]
Predicted Boiling Point	250.6 ± 20.0 °C	[2]
Predicted Density	1.175 ± 0.06 g/cm <sup>3</sup>	[2]
Predicted pKa	9.59 ± 0.10	[4]

## Spectroscopic Data

Detailed experimental spectra for **3-Hydroxy-2-methylbenzaldehyde** are not readily available. However, based on its structure and data from related isomers, the following spectroscopic characteristics can be anticipated.

Spectroscopy	Expected Characteristics	Reference
$^1\text{H}$ NMR	Aromatic protons ( $\delta$ 6.8-7.5 ppm), aldehyde proton ( $\delta$ 9.5-10.5 ppm), methyl protons ( $\delta$ 2.2-2.5 ppm), and a phenolic hydroxyl proton (variable, broad).	[5][6][7]
$^{13}\text{C}$ NMR	Aromatic carbons ( $\delta$ 110-160 ppm), aldehyde carbon ( $\delta$ 190-200 ppm), and a methyl carbon ( $\delta$ 15-25 ppm).	[5][7][8]
Infrared (IR)	O-H stretching (broad, $\sim 3300\text{ cm}^{-1}$ ), C-H stretching (aromatic $\sim 3000\text{-}3100\text{ cm}^{-1}$ , aliphatic $\sim 2850\text{-}2960\text{ cm}^{-1}$ ), C=O stretching (aldehyde, $\sim 1680\text{-}1700\text{ cm}^{-1}$ ), and C=C stretching (aromatic, $\sim 1450\text{-}1600\text{ cm}^{-1}$ ).	[9][10]
Mass Spectrometry (MS)	Molecular ion peak ( $\text{M}^+$ ) at $m/z = 136$ . Key fragments are expected at $m/z = 135$ ( $[\text{M}-\text{H}]^+$ ), $107$ ( $[\text{M}-\text{CHO}]^+$ ), and potentially $77$ (phenyl cation). The top three peaks observed in GC-MS are at $m/z$ 136, 107, and 135.	[1][11][12][13]

## Experimental Protocols

### Proposed Synthesis via Reimer-Tiemann Reaction

A plausible and well-established method for the synthesis of **3-Hydroxy-2-methylbenzaldehyde** is the ortho-formylation of o-cresol via the Reimer-Tiemann reaction.[14]

[15][16] This reaction involves the reaction of a phenol with chloroform in a basic solution to introduce an aldehyde group primarily at the ortho position to the hydroxyl group.[17]

Reaction Scheme:



Materials and Equipment:

- o-cresol
- Chloroform ( $\text{CHCl}_3$ )
- Sodium hydroxide ( $\text{NaOH}$ )
- Ethanol
- Hydrochloric acid ( $\text{HCl}$ )
- Diethyl ether
- Sodium sulfate (anhydrous)
- Round-bottom flask
- Reflux condenser
- Stirring plate and stir bar
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

Procedure:

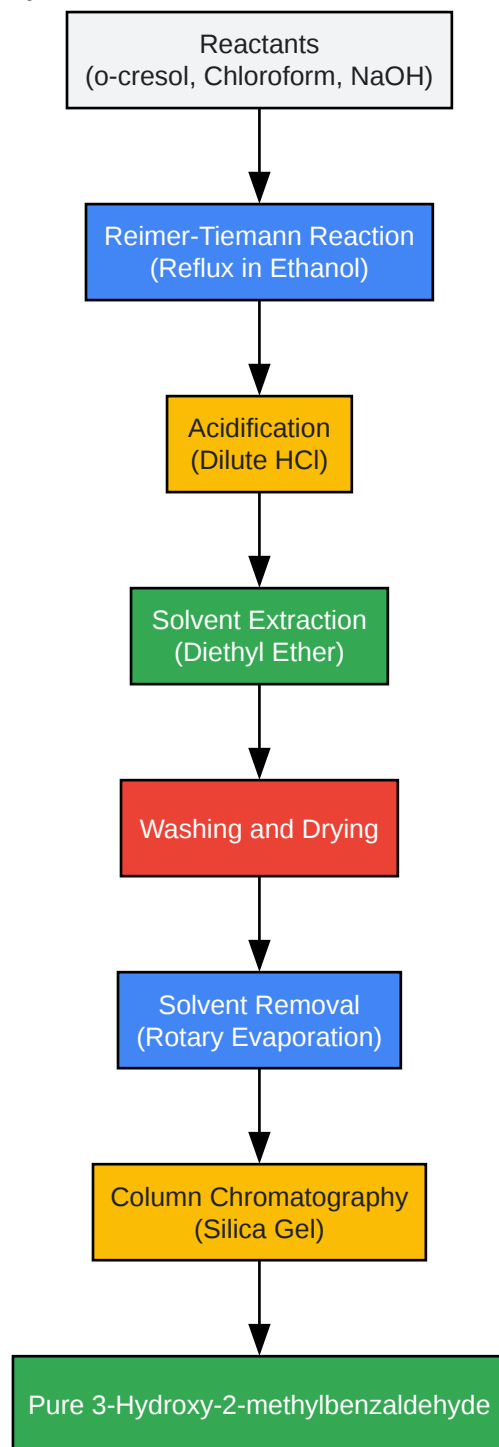
- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve o-cresol in ethanol.

- **Addition of Base:** Slowly add a concentrated aqueous solution of sodium hydroxide to the flask while stirring. The mixture will become warm.
- **Addition of Chloroform:** To the stirred solution, add chloroform dropwise through the condenser over a period of 30-60 minutes. The reaction is exothermic and the color of the mixture will darken.
- **Reflux:** After the addition of chloroform is complete, heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Acidify the reaction mixture with dilute hydrochloric acid until it is acidic to litmus paper.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
- **Washing:** Combine the organic layers and wash with water and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

## Proposed Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **3-Hydroxy-2-methylbenzaldehyde**.

## Synthesis and Purification Workflow

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Caption: A logical workflow for the synthesis of **3-Hydroxy-2-methylbenzaldehyde**.

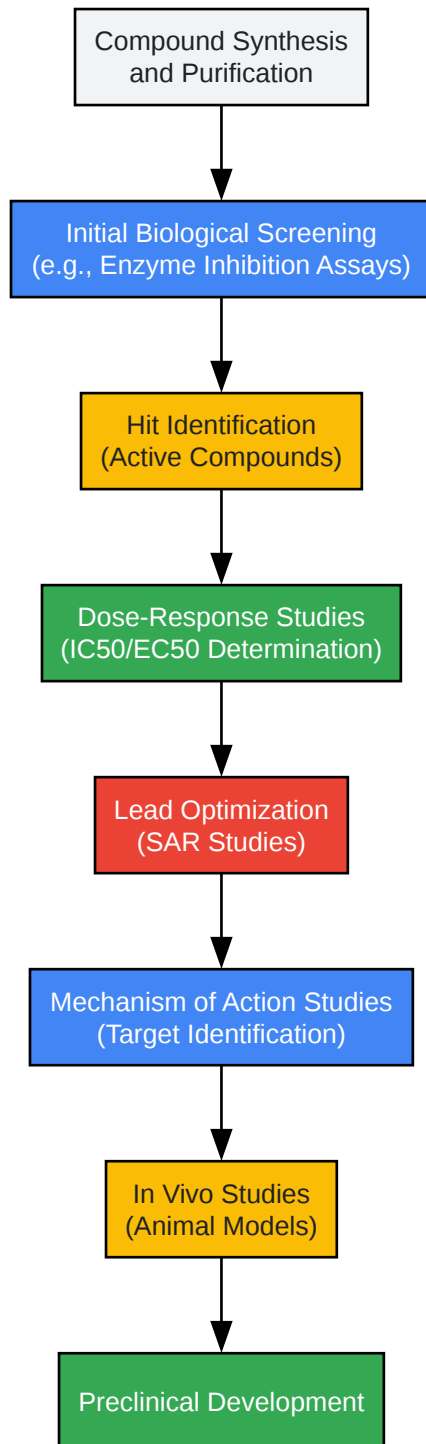
## Potential Biological Activity and Evaluation

While there is no specific literature on the biological activity or signaling pathways of **3-Hydroxy-2-methylbenzaldehyde**, related hydroxybenzaldehyde derivatives have been investigated for various biological activities, including as tyrosinase inhibitors and aldehyde dehydrogenase (ALDH) inhibitors.<sup>[18][19][20][21]</sup> This suggests that **3-Hydroxy-2-methylbenzaldehyde** could be a candidate for screening in similar assays.

## Proposed Biological Evaluation Workflow

The following diagram outlines a general workflow for the biological screening and target identification of a novel benzaldehyde derivative like **3-Hydroxy-2-methylbenzaldehyde**.

## Biological Evaluation Workflow

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## References

- 1. 3-Hydroxy-2-methylbenzaldehyde | C<sub>8</sub>H<sub>8</sub>O<sub>2</sub> | CID 585876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-hydroxy-2-methylbenzaldehyde | 90111-15-2 [chemicalbook.com]
- 3. hil6\_sln.html [ursula.chem.yale.edu]
- 4. Page loading... [guidechem.com]
- 5. rsc.org [rsc.org]
- 6. hmdb.ca [hmdb.ca]
- 7. 3-Hydroxybenzaldehyde(100-83-4) <sup>13</sup>C NMR [m.chemicalbook.com]
- 8. 2-Methylbenzaldehyde(529-20-4) <sup>13</sup>C NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Benzaldehyde, 3-hydroxy- [webbook.nist.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. C<sub>7</sub>H<sub>6</sub>O C<sub>6</sub>H<sub>5</sub>CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. benchchem.com [benchchem.com]
- 14. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 15. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 16. Process for the preparation of hydroxybenzaldehydes - Patent 0074272 [data.epo.org]
- 17. psiberg.com [psiberg.com]
- 18. Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors. | Sigma-Aldrich [merckmillipore.com]
- 19. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
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